molecular formula C18H19N5OS B4435133 N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B4435133
M. Wt: 353.4 g/mol
InChI Key: PQXBVGSDWZLEEE-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound that features a tetrazole ring, a sulfanyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.

    Reduction: Catalytic hydrogenation or metal hydrides for reduction reactions.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration as a potential therapeutic agent due to its bioactive properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially interacting with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
  • N-(3-methylphenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Uniqueness

N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both a tetrazole and a sulfanyl group. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-3-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-6-8-16(9-7-13)23-18(20-21-22-23)25-11-10-17(24)19-15-5-3-4-14(2)12-15/h3-9,12H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBVGSDWZLEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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